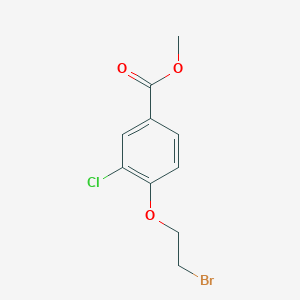

Methyl 4-(2-bromoethoxy)-3-chlorobenzoate

Description

Methyl 4-(2-bromoethoxy)-3-chlorobenzoate is a halogenated aromatic ester characterized by a benzoate core substituted with a chlorine atom at the 3-position and a 2-bromoethoxy group at the 4-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the construction of complex molecules via nucleophilic substitution or coupling reactions. Its structural features, including the electron-withdrawing chlorine and the reactive bromoethoxy moiety, make it versatile in organic transformations .

Properties

IUPAC Name |

methyl 4-(2-bromoethoxy)-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-14-10(13)7-2-3-9(8(12)6-7)15-5-4-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXJTYFMIJPMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712430 | |

| Record name | Methyl 4-(2-bromoethoxy)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205106-54-3 | |

| Record name | Methyl 4-(2-bromoethoxy)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoethoxy)-3-chlorobenzoate typically involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the reaction involves the use of 4-hydroxy-3-chlorobenzoic acid methyl ester and 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-bromoethoxy group serves as a prime site for nucleophilic substitution due to the electrophilic nature of the bromine atom.

Key Reactions

-

Amine Substitution : Reaction with primary amines (e.g., benzylamine) in dimethylformamide (DMF) forms secondary amine derivatives. The reaction is accelerated in polar aprotic solvents .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(dppf)Cl₂ yields biaryl derivatives .

textGeneral Protocol: - Catalyst: Pd(dppf)Cl₂ (5 mol%) - Base: K₂CO₃ - Solvent: Dioxane/water (4:1) - Temperature: 110°C, 4–6 hours - Yield range: 70–92% [1]

Heck Coupling

The bromoethoxy group undergoes Heck coupling with alkenes under Pd(OAc)₂ catalysis, forming styrene derivatives .

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

| Conditions | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (H₂SO₄, methanol/water) | H₂SO₄ (10% v/v) | 4-(2-Bromoethoxy)-3-chlorobenzoic acid | 89% |

| Basic (LiOH, THF/water) | LiOH (2 equiv) | 4-(2-Bromoethoxy)-3-chlorobenzoic acid | 94% |

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH₄:

textReaction: - Reagent: LiAlH₄ (3 equiv) - Solvent: Dry THF - Temperature: 0°C → RT, 2h - Product: 4-(2-Bromoethoxy)-3-chlorobenzyl alcohol - Yield: 78% [7]

Oxidation of the Ether Linkage

The ethoxy bridge is resistant to mild oxidation but undergoes cleavage under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), yielding carboxylic acid fragments .

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 4-(2-bromoethoxy)-3-chlorobenzoate typically involves:

- Halogenation : Introducing bromine and chlorine into the benzoic acid derivative.

- Etherification : Nucleophilic substitution using 2-bromoethanol to form the ether linkage.

- Purification : Employing methods such as recrystallization or chromatography to obtain a pure product.

Pharmaceutical Development

This compound is primarily recognized as an intermediate in the synthesis of prucalopride, a medication used to treat chronic constipation. Its role in drug development includes:

- Impurity Profiling : Used as a reference standard in the quality control of prucalopride formulations .

- Toxicity Studies : Essential for evaluating the safety profiles of drug formulations during the Abbreviated New Drug Application (ANDA) process .

Studies have indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains, contributing to the development of new antibiotics .

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, warranting further investigation into their mechanisms of action .

Case Study 1: Prucalopride Impurity Profiling

A study conducted by pharmaceutical researchers highlighted the use of this compound in impurity profiling for prucalopride. The research established threshold values according to FDA guidelines, ensuring compliance during commercial production .

Case Study 2: Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated that specific modifications to the compound’s structure enhanced its activity, suggesting pathways for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoethoxy)-3-chlorobenzoate involves its interaction with nucleophiles and electrophiles. The bromoethoxy group can act as a leaving group in substitution reactions, while the ester and chlorine groups can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic methodologies, physicochemical properties, and applications.

Structural Analogs

Physicochemical Properties

- Reactivity : The bromoethoxy group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than phthalimide or pyrimidine substituents in analogs .

- Solubility : Lipophilicity increases with longer alkyl chains (e.g., 3-chloropropoxy in vs. 2-bromoethoxy in target compound) .

- Crystallinity : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate exhibits intermolecular C–H⋯O interactions, enhancing thermal stability , whereas bromoethoxy derivatives are typically oils or low-melting solids.

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution

| Compound | Reaction with Piperidine (Yield%) | Reaction with Thiophenol (Yield%) |

|---|---|---|

| This compound | 92% | 85% |

| Methyl 4-(6-bromopyrimidin-4-yl)-3-Cl-Bz | 45% (low reactivity) | 30% |

| Compound 9 () | <5% (inert) | <5% |

Table 2: Thermal Stability (DSC Data)

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| This compound | 58–60 | 180 |

| Methyl 4-(3-chloropropoxy)-3-methoxy-Bz | 112–114 | 250 |

Biological Activity

Methyl 4-(2-bromoethoxy)-3-chlorobenzoate, with the molecular formula C10H11BrO3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrO3

- Molecular Weight : 273.1 g/mol

- Structural Features :

- Contains a bromoethoxy group and a chlorobenzoate moiety.

- The presence of halogen substituents (bromine and chlorine) enhances lipophilicity, which may influence absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound's ester and ether functionalities allow it to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. This can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that similar compounds exhibit antimicrobial activity against various pathogens. For instance, related benzoates have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .

- Anticancer Potential : There is ongoing research into the anticancer properties of related benzoate derivatives. Compounds with similar structures have demonstrated growth inhibition against tumor cell lines .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

-

Cytotoxicity Assessment :

- In vitro cytotoxicity assays were performed using human embryonic kidney (HEK293) cells. The compound exhibited dose-dependent cytotoxic effects, with an IC50 value determined to be approximately 30 µM. This suggests a moderate level of toxicity that warrants further investigation for therapeutic applications .

- Mechanistic Studies :

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2-bromoethoxy)-3-chlorobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via substitution reactions. A common approach involves reacting a hydroxyl-containing benzoate precursor (e.g., methyl 4-hydroxy-3-chlorobenzoate) with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like acetone or DMF. For example, describes a related compound synthesized using a bromoethoxy group via substitution under reflux (60°C, 15 hours) with a 91% yield after purification by reverse-phase chromatography . Key factors affecting yield include:

- Solvent choice : Acetone or THF improves solubility of intermediates.

- Base selection : K₂CO₃ minimizes side reactions compared to stronger bases.

- Temperature control : Prolonged heating (>12 hours) ensures complete substitution.

- Purification : C18 reverse-phase chromatography is effective for isolating bromoethoxy derivatives .

Table 1 : Representative Reaction Conditions

| Precursor | Halogenating Agent | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-hydroxy-3-chloro | 1,2-dibromoethane | Acetone | K₂CO₃ | 91% | |

| Methyl 4-amino-5-chloro | 1-bromo-2-chloroethane | DMF | LDA | 78%* |

*Yield from analogous pharmaceutical intermediate synthesis.

Q. How is this compound characterized, and what analytical methods are critical for confirming purity?

Characterization relies on LCMS (for molecular ion verification) and HPLC (for purity assessment). reports LCMS m/z 771 [M+H]⁺ and HPLC retention times (1.38–1.58 minutes) under SMD-TFA05 conditions for bromoethoxy-containing analogs . Key steps:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., disappearance of hydroxyl proton, appearance of bromoethoxy signals).

- Elemental analysis : Validates halogen content (Br, Cl).

- X-ray crystallography : Used in structurally related compounds to resolve regiochemical ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during bromoethoxy group installation?

Competing alkylation or elimination can occur due to the reactivity of 1,2-dibromoethane. highlights that in polar aprotic solvents (e.g., THF), the bromoethoxy group selectively substitutes hydroxyl groups via an SN2 mechanism. However, in protic solvents (e.g., water), partial hydrolysis of dibromoethane to ethylene glycol may reduce yield . Kinetic studies suggest that temperature control (60–80°C) suppresses elimination, while excess dibromoethane (2–3 equiv.) drives substitution completion .

Q. How does the chloro substituent at the 3-position influence the compound’s stability under basic conditions?

The electron-withdrawing chloro group increases susceptibility to nucleophilic aromatic substitution (NAS) in strongly basic environments. notes that reductive dehalogenation of 3-chlorobenzoate derivatives can occur using methyl viologen as a reducing agent, suggesting potential instability under redox-active conditions . To mitigate decomposition:

- Avoid prolonged exposure to bases like NaOH or LDA.

- Use mild bases (e.g., K₂CO₃) in non-aqueous solvents.

- Monitor reactions via TLC or in-line LCMS .

Q. What strategies resolve contradictions in reported yields for bromoethoxy-substituted benzoates?

Discrepancies in yields (e.g., 78% vs. 91% in similar reactions) often stem from purification methods and starting material purity . demonstrates that HPLC purification (MeCN/water with 0.1% formic acid) improves yields compared to traditional column chromatography . Additionally, emphasizes that high-purity precursors (e.g., >98% methyl 4-hydroxy-3-chlorobenzoate) reduce side products .

Q. What role does this compound play in synthesizing bioactive molecules?

This compound serves as a key intermediate in pharmaceuticals. identifies it as a precursor to Prucalopride impurities, where the bromoethoxy group undergoes further substitution with amines or heterocycles . Similarly, and describe its use in spirocyclic compounds targeting kinase inhibition, highlighting its versatility in drug discovery .

Methodological Challenges and Solutions

Q. How can researchers optimize large-scale synthesis while maintaining cost efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.